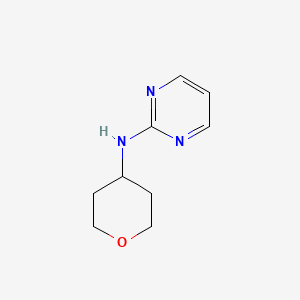

N-(oxan-4-yl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

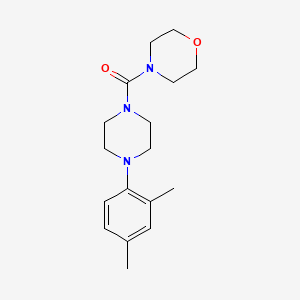

“N-(oxan-4-yl)pyrimidin-2-amine” is a non-polymer compound with the molecular formula C9H12ClN3O and a molecular weight of 213.664 . It is also known as 5-chloranyl-N-(oxan-4-yl)pyrimidin-2-amine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring attached to an oxan-4-yl group . The Isomeric SMILES notation isc1c(cnc(n1)NC2CCOCC2)Cl . Physical And Chemical Properties Analysis

“this compound” is a crystalline solid . It has a molecular weight of 213.664 . The compound’s Isomeric SMILES notation isc1c(cnc(n1)NC2CCOCC2)Cl .

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of pyrimidine linked heterocyclic compounds, showcasing the versatility of pyrimidine derivatives in constructing complex molecules with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

- Facile Synthesis Techniques : Studies have explored acid-catalyzed reactions involving pyrimidin-2-amine derivatives, leading to the formation of new heterocyclic structures with moderate to good yields. This highlights the compound's role in facilitating the synthesis of novel organic molecules (Gazizov et al., 2015).

Medicinal Chemistry and Drug Discovery

- Antifungal and Antibacterial Agents : The structural modification of pyrimidin-2-amine derivatives has been investigated for developing new antimicrobial agents. These compounds have been evaluated for their potential in treating various microbial infections by inhibiting growth or destroying harmful bacteria and fungi (Titi et al., 2020).

- Chronic Myeloid Leukemia : N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a compound structurally similar to N-(oxan-4-yl)pyrimidin-2-amine, has been synthesized and evaluated as a potential template for drug design against chronic myelogenous leukemia (CML), demonstrating the potential therapeutic applications of such derivatives (Moreno-Fuquen et al., 2021).

Biochemical Research

- Protein Interactions : Pyrimidin-2-amine derivatives have been used to investigate interactions with biological molecules like bovine serum albumin (BSA), providing insights into how these compounds may interact with proteins within biological systems. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs (Meng et al., 2012).

Environmental and Material Science

- Corrosion Inhibition : Some pyrimidin-2-amine derivatives have been studied for their effectiveness as corrosion inhibitors for metals, indicating their utility in industrial applications for protecting materials from degradation (Ashassi-Sorkhabi et al., 2005).

Mechanism of Action

Target of Action

N-(oxan-4-yl)pyrimidin-2-amine is a compound that has been identified to have potential activity against various targets. For instance, it has been suggested that similar compounds may have inhibitory activity against Polo-like kinase 4 (PLK4) , a serine/threonine protein kinase that is a master regulator of centriole duplication and is significant for maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it a candidate anticancer target .

Mode of Action

Similar compounds have been shown to inhibit the activity of their targets, such as plk4 . By inhibiting the activity of these targets, these compounds can potentially disrupt the processes that these targets are involved in, such as centriole duplication in the case of PLK4 .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if PLK4 is indeed a target of this compound, then the pathways related to centriole duplication and genome integrity maintenance could be affected .

Pharmacokinetics

Similar compounds have been shown to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The result of the action of this compound would depend on its exact targets and mode of action. If it indeed acts as an inhibitor of PLK4, it could potentially disrupt centriole duplication and affect genome integrity, which could lead to antiproliferative activity against cancer cells .

properties

IUPAC Name |

N-(oxan-4-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHWXORUAMKZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)